molecular formula C20H20N2O3 B2453142 (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide CAS No. 365239-87-8

(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No.: B2453142
CAS No.: 365239-87-8
M. Wt: 336.391
InChI Key: YTHDYPUERJOFPP-FOWTUZBSSA-N
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Description

(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, an isopropoxyphenyl group, and a methoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxybenzaldehyde, 4-methoxyaniline, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 2-isopropoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (E)-2-cyano-3-(2-isopropoxyphenyl)acrylonitrile.

    Amidation Reaction: The resulting acrylonitrile is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a catalyst, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
  • (E)-2-cyano-3-(2-ethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
  • (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

Uniqueness

(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is unique due to the presence of both isopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14(2)25-19-7-5-4-6-15(19)12-16(13-21)20(23)22-17-8-10-18(24-3)11-9-17/h4-12,14H,1-3H3,(H,22,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDYPUERJOFPP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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